4-Bromophenyl disulfide
Overview
Description
4-Bromophenyl disulfide is an organic compound with the molecular formula C12H8Br2S2 and a molecular weight of 376.1 g/mol . It is also known by other names such as Bis (4-bromophenyl) disulfide, 1-Bromo-4- [ (4-bromophenyl)disulfanyl]benzene, and 1,2-bis (4-bromophenyl)disulfane .
Molecular Structure Analysis
The molecular structure of 4-Bromophenyl disulfide consists of two bromophenyl groups connected by a disulfide bond . The InChI string representation of the molecule is InChI=1S/C12H8Br2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
. The Canonical SMILES representation is C1=CC(=CC=C1SSC2=CC=C(C=C2)Br)Br
.
Scientific Research Applications
Chemical Research
“4-Bromophenyl disulfide” is a chemical compound with the linear formula C12H8Br2S2 . It is used in chemical research, particularly in the synthesis of other complex compounds .
Biological Evaluation
In biological research, “4-Bromophenyl disulfide” has been used in the synthesis of novel compounds, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one . These compounds have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens .
Antimicrobial Activity
The synthesized compounds from “4-Bromophenyl disulfide” have been tested for their antimicrobial action against bacterial and fungal strains . They have shown effectiveness particularly against Enterococcus faecium biofilm-associated infections .
Antioxidant Activity
These compounds have also been tested for their antioxidant activity . The results of these tests, along with in silico analysis, have revealed a promising potential for these compounds in the field of antioxidant research .
Toxicity Testing
The toxicity of these compounds has been tested on freshwater cladoceran Daphnia magna Straus . This kind of testing is crucial in assessing the environmental impact of these compounds .
In Silico Studies
In silico studies have been performed on these compounds to predict their potential antimicrobial effect and toxicity . These studies are important in guiding the design and synthesis of new compounds .
Safety and Hazards
4-Bromophenyl disulfide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
Disulfide-containing compounds are known to play crucial roles in the folding and structural stabilization of many important extracellular peptide and protein molecules .
Mode of Action
Disulfide bonds are known to play a critical role in maintaining the three-dimensional structure of proteins, which is essential for their function .
Biochemical Pathways
Disulfide bonds are integral to many biochemical pathways, particularly those involving protein folding and stabilization .
Result of Action
Compounds containing disulfide bonds can have significant effects on protein structure and function, potentially influencing a wide range of biological processes .
Action Environment
Factors such as ph, temperature, and the presence of reducing agents can significantly impact the stability of disulfide bonds .
properties
IUPAC Name |
1-bromo-4-[(4-bromophenyl)disulfanyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQVHIINDXJOQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SSC2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201513 | |
Record name | Bis(4-bromophenyl) disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenyl disulfide | |
CAS RN |
5335-84-2 | |
Record name | Bis(4-bromophenyl) disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-bromophenyl) disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(4-bromophenyl) disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMOPHENYL DISULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(4-bromophenyl) disulfide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S65QBT5EZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Bromophenyl disulfide in polymer synthesis?
A: 4-Bromophenyl disulfide serves as a key monomer in the production of poly(phenylene sulfide) (PPS), a high-performance polymer known for its thermal stability and chemical resistance. [, ] Specifically, it acts as a precursor, undergoing polymerization reactions to form the PPS backbone. This is exemplified in the synthesis of high molecular weight PPS with a melting temperature above 250 °C. [] Furthermore, research has shown successful PPS synthesis from 4-Bromophenyl disulfide using sodium carbonate, zinc metal, or a combination of zinc and potassium iodide as catalysts. []
Q2: Can 4-Bromophenyl disulfide be used to synthesize other polymers besides PPS?
A: Yes, 4-Bromophenyl disulfide has shown promise in the synthesis of a broader range of poly(thioarylene)s. [] This is achieved through its reaction with various arenedithiols in the presence of a free radical initiator. [] This versatility opens up possibilities for tailoring polymer properties based on specific application requirements.
Q3: How does 4-Bromophenyl disulfide compare to other aryl disulfides in terms of reactivity?
A: Research suggests that the reactivity of 4-Bromophenyl disulfide is influenced by the halogen substituent. While 4-Bromophenyl disulfide effectively yields high molecular weight PPS under suitable conditions, [] its chlorinated counterpart, bis(4-chlorophenyl) disulfide, only produces low molecular weight polymers. [] Interestingly, bis(4-fluorophenyl) disulfide exhibits stability under similar reaction conditions. [] This highlights the impact of halogen substitution on reactivity in these systems.
Q4: Are there any examples of 4-Bromophenyl disulfide being used in non-polymer chemistry?
A: Yes, 4-Bromophenyl disulfide plays a crucial role in cleaving the mercury-mercury bond within a dimercury(I)-linked rhenium carbonyl complex. [] This oxidative cleavage, resulting in the formation of [Re7C(CO)21HgSC6H4Br]2-, demonstrates the compound's utility beyond polymer synthesis. [] This finding opens up avenues for exploring its potential in organometallic chemistry and related fields.
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